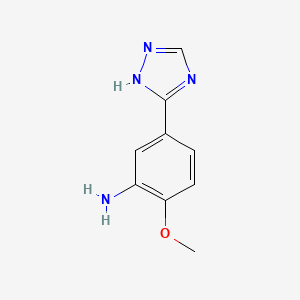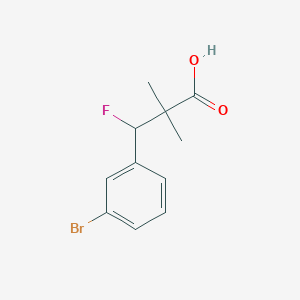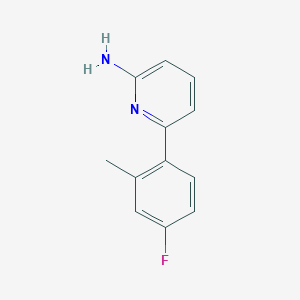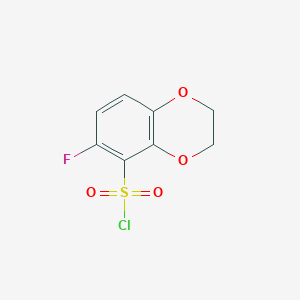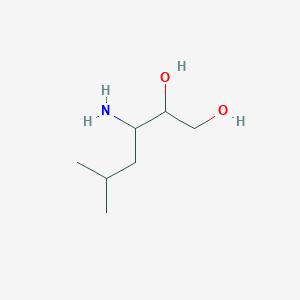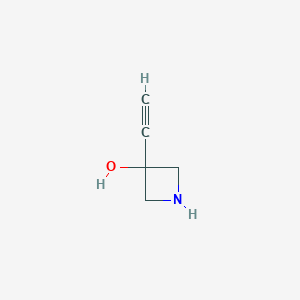
3-Ethynylazetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynylazetidin-3-ol is a four-membered nitrogen-containing heterocycle with an ethynyl group and a hydroxyl group attached to the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylazetidin-3-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of azetidine-3-one, which serves as the core structure.
Ethynylation: The azetidine-3-one is then subjected to ethynylation using ethynylating agents such as ethynyl magnesium bromide or ethynyl lithium in the presence of a suitable base like sodium hydride.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the azetidine ring. This can be achieved through various methods, including oxidation of the corresponding alcohol or direct hydroxylation using reagents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
3-Ethynylazetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 3-ethynylazetidin-3-one.
Reduction: Formation of 3-vinylazetidin-3-ol or 3-ethylazetidin-3-ol.
Substitution: Formation of 3-ethynylazetidin-3-chloride or 3-ethynylazetidin-3-bromide.
科学的研究の応用
3-Ethynylazetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Ethynylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in modulation of their function.
類似化合物との比較
Similar Compounds
3-Vinylazetidin-3-ol: Similar structure but with a vinyl group instead of an ethynyl group.
3-Ethylazetidin-3-ol: Similar structure but with an ethyl group instead of an ethynyl group.
3-Phenylazetidin-3-ol: Similar structure but with a phenyl group instead of an ethynyl group.
Uniqueness
3-Ethynylazetidin-3-ol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel molecules and exploration of new chemical and biological activities.
特性
分子式 |
C5H7NO |
|---|---|
分子量 |
97.12 g/mol |
IUPAC名 |
3-ethynylazetidin-3-ol |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-6-4-5/h1,6-7H,3-4H2 |
InChIキー |
RYLDTOYSHMIBGP-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


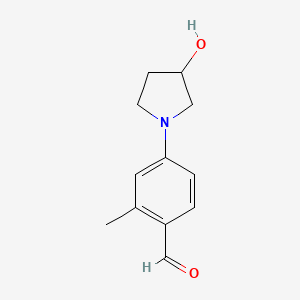
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine](/img/structure/B13181121.png)
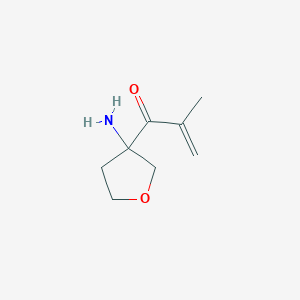

![Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13181136.png)

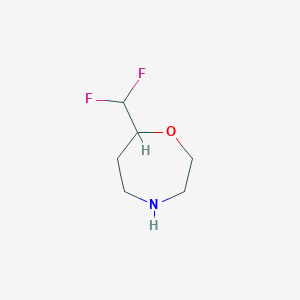
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
